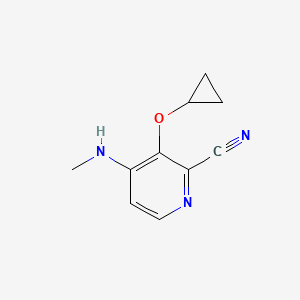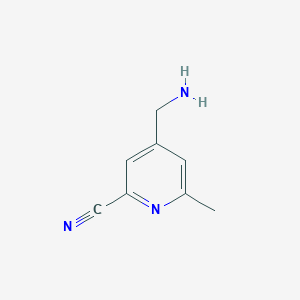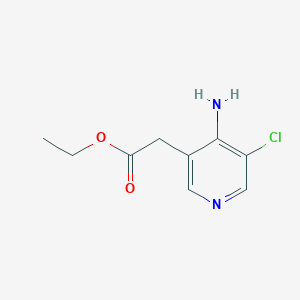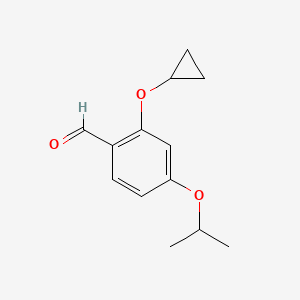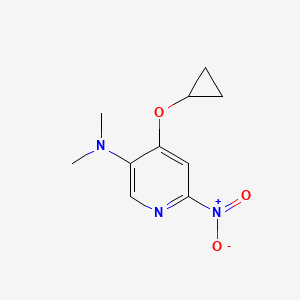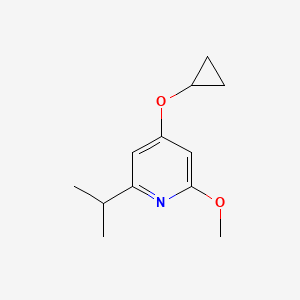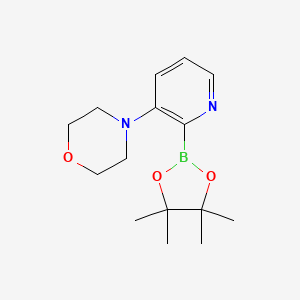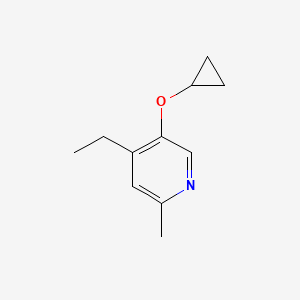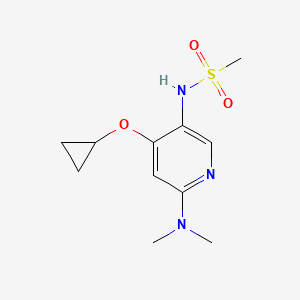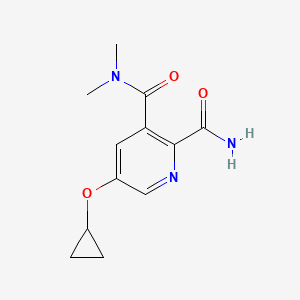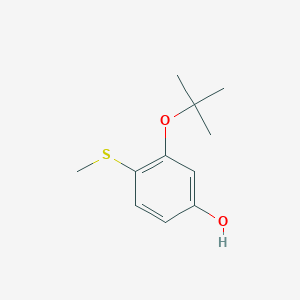
3-(Tert-butoxy)-4-(methylsulfanyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Tert-butoxy)-4-(methylsulfanyl)phenol is an organic compound that features a tert-butoxy group and a methylsulfanyl group attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-butoxy)-4-(methylsulfanyl)phenol typically involves the introduction of the tert-butoxy and methylsulfanyl groups onto a phenol ring. One common method is the alkylation of 4-hydroxythiophenol with tert-butyl bromide under basic conditions to introduce the tert-butoxy group. This is followed by the methylation of the thiol group using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-(Tert-butoxy)-4-(methylsulfanyl)phenol can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phenol group can be reduced to a cyclohexanol derivative using reducing agents like lithium aluminum hydride.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Tert-butoxy)-4-(methylsulfanyl)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and as a probe for studying biological pathways involving phenolic compounds.
Industry: Used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism by which 3-(tert-butoxy)-4-(methylsulfanyl)phenol exerts its effects depends on the specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary but often include enzymes that interact with phenolic compounds.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(tert-butoxy)-4-(methylthio)phenol
- 3-(tert-butoxy)-4-(ethylsulfanyl)phenol
- 3-(tert-butoxy)-4-(methylsulfinyl)phenol
Uniqueness
3-(Tert-butoxy)-4-(methylsulfanyl)phenol is unique due to the presence of both the tert-butoxy and methylsulfanyl groups, which impart distinct chemical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H16O2S |
|---|---|
Peso molecular |
212.31 g/mol |
Nombre IUPAC |
3-[(2-methylpropan-2-yl)oxy]-4-methylsulfanylphenol |
InChI |
InChI=1S/C11H16O2S/c1-11(2,3)13-9-7-8(12)5-6-10(9)14-4/h5-7,12H,1-4H3 |
Clave InChI |
ATRQYFYIWHRBGM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=C(C=CC(=C1)O)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



